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  • Product: Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate
  • CAS: 1540400-20-1

Core Science & Biosynthesis

Foundational

Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate: A Bifunctional Scaffold for Advanced Drug Discovery and PROTAC Linker Engineering

Executive Summary In modern medicinal chemistry, the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—requires highly optimized linker systems to overcome inherent physicochemical l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—requires highly optimized linker systems to overcome inherent physicochemical liabilities. Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate (CAS: 1540400-20-1) has emerged as a privileged, bifunctional building block. By combining an acid-labile protected acetate, a central tertiary amine, and a reactive morpholine handle, this scaffold provides orthogonal reactivity and precise control over the lipophilicity and spatial geometry of drug candidates. This whitepaper deconstructs the structural causality of this molecule and provides self-validating protocols for its integration into complex drug discovery workflows.

Chemical Identity and Physicochemical Profiling

Understanding the baseline quantitative properties of a building block is critical for predicting its behavior in multi-step syntheses and biological systems. The table below summarizes the core physicochemical data[1],[2].

PropertyValueImplication for Drug Design
CAS Number 1540400-20-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₂H₂₄N₂O₃Indicates a highly functionalized, low-molecular-weight scaffold.
Molecular Weight 244.33 g/mol Low MW allows for integration into large PROTACs without exceeding Lipinski limits.
Monoisotopic Mass 244.1787 DaCritical for high-resolution LC-MS monitoring during synthesis.
SMILES CC(C)(C)OC(=O)CN(C)CC1CNCCO1Defines the precise connectivity of the three functional zones.
Structural Features Morpholine, Tertiary Amine, t-Butyl EsterBalances aqueous solubility with orthogonal synthetic handles.

Structural Deconstruction & Causality in Design

As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic tools where every atom serves a mechanistic purpose. The architecture of tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate is deliberately partitioned into three functional zones:

  • The Morpholine Ring (Solubility & Vector Control): Morpholine is a privileged scaffold. The inclusion of the oxygen atom in the six-membered ring lowers the basicity of the secondary amine (pKa ~8.3) compared to a standard piperidine ring (pKa ~10.0). Causality: This electronic modulation prevents the molecule from becoming overly protonated at physiological pH. Consequently, it enhances passive membrane permeability while maintaining sufficient aqueous solubility, directly combating the "brick dust" (insolubility) problem common in large degraders[3]. Furthermore, the morpholin-2-ylmethyl vector directs substituents away from typical kinase active sites, improving target selectivity[4].

  • The Central Tertiary Amine (Conformational Hinge): The N-methyl group provides a tertiary amine center. Causality: This acts as a flexible hinge that modulates the overall lipophilicity and provides a weak basic center, which is often required to tune the pharmacokinetic (PK) profile of oral drug candidates[4].

  • The tert-Butyl Ester (Orthogonal Protection): The acetate group is masked as a tert-butyl ester. Causality: The tert-butyl group is highly sterically hindered and stable under basic, nucleophilic conditions (e.g., SNAr or alkylation). This allows chemists to selectively functionalize the morpholine nitrogen first, and only unmask the carboxylic acid later under specific acidic conditions[5].

Structural_Map Core tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate tBu tert-Butyl Ester (Acid-Labile) Core->tBu Morpholine Morpholine Ring (Secondary Amine) Core->Morpholine TertAmine Central Tertiary Amine (Basic Center) Core->TertAmine tBu_Action TFA/HCl Deprotection -> Free Carboxylic Acid tBu->tBu_Action Morph_Action SNAr / N-Alkylation -> Target Ligand Attachment Morpholine->Morph_Action Tert_Action Solubility Enhancement (pKa ~8.3) TertAmine->Tert_Action

Figure 1: Structural reactivity map detailing the orthogonal functional zones of the building block.

Application in Targeted Protein Degradation (PROTACs)

PROTACs consist of a target protein ligand, an E3 ubiquitin ligase ligand, and a linker connecting the two[6]. The wide variety of possible warhead-linker-ligand combinations significantly increases the time and cost required for experimental validation[7].

Pre-synthesized building blocks like tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate eliminate upfront synthetic steps, enabling the rapid, parallel generation of heterobifunctional screening libraries[8]. Morpholine-functionalized linkers are specifically elected for PROTAC assembly because the nitrogen handle allows for straightforward chemoselective N-alkylation[9]. This strategy has been successfully utilized to optimize the solubility and efficacy of degraders targeting challenging proteins like USP7 and SGK3[9],[3].

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, every synthetic protocol must be self-validating. The following workflows detail the orthogonal functionalization of this building block, explicitly stating the causality behind the reagent choices.

Protocol 1: Chemoselective N-Alkylation of the Morpholine Handle

Objective: Attach an E3 ligase ligand (e.g., a thalidomide derivative with an alkyl bromide linker) to the secondary amine of the morpholine ring. Causality: We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a nucleophile, ensuring it only acts as a base to neutralize the generated HBr. This prevents the unwanted quaternization of the central tertiary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 2.0 equivalents of DIPEA to the solution and stir for 5 minutes at room temperature.

  • Electrophile Addition: Slowly add 1.05 equivalents of the alkyl bromide (E3 ligase ligand) dropwise to prevent localized concentration spikes that could lead to over-alkylation.

  • Reaction: Heat the mixture to 60°C for 12 hours.

  • In-Process Control: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material peak (m/z 245[M+H]+) disappears and the desired product mass appears without the formation of dialkylated quaternary ammonium species.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Acid-Mediated Cleavage of the tert-Butyl Ester

Objective: Unmask the carboxylic acid for subsequent amide coupling to the Protein of Interest (POI) warhead. Causality: Trifluoroacetic acid (TFA) is used to cleave the ester. Because this generates a highly reactive tert-butyl carbocation that can re-alkylate the morpholine nitrogen or electron-rich aromatic rings on the attached ligand, Triisopropylsilane (TIPS) and water are mandated as carbocation scavengers[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified intermediate from Protocol 1 in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Cleavage Cocktail: Prepare a fresh cocktail of TFA / TIPS / H₂O in a 90:5:5 (v/v/v) ratio.

  • Deprotection: Cool the DCM solution to 0°C and add an equal volume of the cleavage cocktail dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

  • In-Process Control: Monitor via LC-MS. The successful cleavage is validated by a mass shift of -56 Da (loss of the isobutylene group).

  • Isolation: Concentrate the mixture under a stream of nitrogen. Triturate the resulting oil with cold diethyl ether to precipitate the TFA salt of the free carboxylic acid. Centrifuge and decant to yield the pure intermediate.

PROTAC_Workflow Step1 1. Starting Material tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate Step2 2. Chemoselective N-Alkylation (Attach E3 Ligase Ligand via Morpholine) Step1->Step2 Step3 3. TFA/TIPS Deprotection (Cleave tert-butyl ester to Free Acid) Step2->Step3 Step4 4. Amide Coupling (HATU/DIPEA) (Attach POI Warhead to Carboxylic Acid) Step3->Step4 Step5 5. Final PROTAC Degrader (Purified via RP-HPLC) Step4->Step5

Figure 2: Step-by-step experimental workflow for assembling a PROTAC using the bifunctional linker.

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Exploratory

An In-depth Technical Guide to Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate, a morpholine-containing compound with pot...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate, a morpholine-containing compound with potential applications in medicinal chemistry and drug development. Given the limited publicly available data for this specific molecule, this document synthesizes information from closely related analogs and foundational chemical principles to offer insights into its safety, properties, synthesis, and potential utility.

Prioritizing Safety: Hazard Identification and Handling

The following classifications have been noted for the related compound and should be considered as provisional guidance[1]:

Hazard ClassCategoryGHS PictogramSignal WordHazard Code
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox. 4GHS07WarningH302 + H312 + H332
Skin IrritationSkin Irrit. 2GHS07WarningH315
Serious Eye DamageEye Dam. 1GHS05DangerH318
Specific Target Organ Toxicity (Single Exposure)STOT SE 3GHS07WarningH336

Expert Insight: The presence of the morpholine and amino functionalities, coupled with the tert-butyl ester, suggests that this compound is likely a skin and eye irritant. The potential for acute toxicity and respiratory irritation necessitates handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Recommended First Aid Measures

Based on general laboratory safety protocols for similar chemical entities, the following first aid measures are recommended[2][3]:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Physicochemical Properties and Structural Elucidation

While empirical data for the target compound is scarce, its structure allows for the prediction of key physicochemical properties.

PropertyPredicted Value/Information
Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
Appearance Likely an oil or low-melting solid at room temperature.
Solubility Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.
Boiling Point Estimated to be >200 °C at atmospheric pressure.
pKa The secondary amine within the morpholine ring is the most basic site, with an estimated pKa in the range of 8.5-9.5.

Synthetic Pathways: A Rationale-Driven Approach

The synthesis of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate can be approached through several logical routes, leveraging well-established organic chemistry transformations. A common strategy involves the coupling of a morpholine-containing fragment with a tert-butyl acetate synthon.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to two primary precursor fragments: 2-(methylaminomethyl)morpholine and a tert-butyl haloacetate.

G Target Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate Synth1 N-Alkylation Target->Synth1 Disconnection FragA 2-(methylaminomethyl)morpholine FragB Tert-butyl bromoacetate Synth1->FragA Synth1->FragB

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Protocol: N-Alkylation

This protocol is based on the nucleophilic substitution of a haloacetate by a secondary amine.

Rationale: This is a direct and often high-yielding method for forming the C-N bond. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions, such as the hydrolysis of the tert-butyl ester.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methylaminomethyl)morpholine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (1.2-1.5 equivalents).

  • Alkylation: Cool the mixture to 0 °C and add tert-butyl bromoacetate (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_0 Synthetic Workflow Start Dissolve 2-(methylaminomethyl)morpholine in aprotic solvent AddBase Add non-nucleophilic base (e.g., DIPEA) Start->AddBase Cool Cool to 0 °C AddBase->Cool AddAlkylatingAgent Add tert-butyl bromoacetate dropwise Cool->AddAlkylatingAgent React Stir at room temperature (12-24 h) AddAlkylatingAgent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous work-up and extraction Monitor->Workup Reaction Complete Purify Column chromatography Workup->Purify End Pure Product Purify->End

Caption: Experimental workflow for the N-alkylation synthesis.

Applications in Drug Development and Medicinal Chemistry

The morpholine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural component frequently found in bioactive molecules.[4] Its inclusion in drug candidates often imparts favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[4]

Expert Insight: The morpholine ring in the target compound can act as a hydrogen bond acceptor and can influence the overall conformation of the molecule, which is critical for binding to biological targets. The tertiary amine and ester functionalities provide handles for further chemical modification, making this compound a potentially versatile building block.

Potential Therapeutic Areas

Derivatives of morpholine have been investigated for a wide range of biological activities, including:

  • Anticancer Agents: The morpholine ring is a key component of several approved anticancer drugs, such as gefitinib and erlotinib.

  • Antimicrobial Agents: Morpholine derivatives have shown promise as antibacterial and antifungal compounds.[5]

  • Central Nervous System (CNS) Disorders: The physicochemical properties of morpholine-containing compounds can facilitate blood-brain barrier penetration, making them attractive for CNS targets.[6]

The structure of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate, with its combination of a protected amino acid-like fragment and a morpholine scaffold, suggests its potential as an intermediate in the synthesis of peptidomimetics or as a building block in combinatorial libraries for screening against various biological targets.

Conclusion

Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate is a compound of interest for researchers in drug discovery and development. While specific data for this molecule is limited, a comprehensive understanding of its properties and potential applications can be derived from the rich chemistry of its constituent functional groups. Prudent safety precautions, based on the hazard profile of closely related analogs, are essential for its handling. The synthetic routes outlined in this guide provide a solid foundation for its preparation, and its structural features suggest its utility as a versatile building block in the design and synthesis of novel therapeutic agents.

References

  • Velázquez, A. M., et al. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(4), M401. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. [Link]

  • NextSDS. (n.d.). tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate. [Link]

  • NextSDS. (n.d.). tert-butyl 2-{methyl[(morpholin-2-yl)methyl]amino}acetate. [Link]

  • PubChem. (n.d.). Tert-butyl 2-(methylamino)acetate. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • PubMed. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Google Patents. (n.d.).
  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Google Patents. (n.d.). US5968934A - Morpholine derivatives and their use as therapeutic agents.
  • ChemMedChem. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

Sources

Foundational

Thermodynamic and Kinetic Stability of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate: A Technical Guide

Executive Summary In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, polyfunctional intermediates demand rigorous stability profiling. Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, polyfunctional intermediates demand rigorous stability profiling. Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate is a highly versatile building block featuring three distinct chemical domains: a sterically hindered tert-butyl ester, a basic tertiary amine, and a morpholine heterocyclic core.

As a Senior Application Scientist, I approach the evaluation of this molecule not merely as a static structure, but as a dynamic system responding to its thermodynamic environment. Understanding the precise causality behind its degradation—whether through acid-catalyzed ester cleavage or oxidative vulnerability of the heterocycle—is critical for optimizing synthetic routing, formulation, and pharmacokinetic profiling. This whitepaper deconstructs the thermodynamic stability of this molecule, providing field-proven protocols and mechanistic insights to guide researchers in its application.

Structural Deconstruction & Thermodynamic Vulnerabilities

To predict the behavior of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate, we must isolate the thermodynamic liabilities of its functional groups.

The tert-Butyl Ester: Steric Shielding vs. Acid Lability

The tert-butyl ( t -Bu) ester is strategically employed to protect the carboxylic acid moiety. Thermodynamically, the bulky tertiary butyl group provides profound steric hindrance, shielding the carbonyl carbon from nucleophilic attack. Consequently, the molecule exhibits exceptional stability under basic and nucleophilic conditions[1].

However, this thermodynamic stability collapses under acidic conditions. The cleavage of the t -butyl ester proceeds via an acid-catalyzed unimolecular elimination ( E1 ) mechanism. Protonation of the ester oxygen is followed by the rate-determining cleavage of the C-O bond, yielding a highly stable tertiary carbocation. This intermediate rapidly loses a proton to form isobutylene gas. The evolution of isobutylene gas provides an entropic driving force that renders the reaction thermodynamically irreversible[1].

The Morpholine Core: The Oxidative "Soft Spot"

The morpholine ring is a "privileged scaffold" in medicinal chemistry, prized for its balanced lipophilic-hydrophilic profile and ability to modulate pKa​ , which enhances aqueous solubility and blood-brain barrier penetration[2].

Despite its thermal stability, the morpholine ring is thermodynamically vulnerable to oxidation. The carbon atoms adjacent to the ring oxygen and nitrogen (the α -carbons) are electron-rich "soft spots." Under oxidative stress or in the presence of Cytochrome P450 (CYP) enzymes, these sites readily undergo hydrogen atom abstraction, leading to hydroxylation and subsequent ring-opening[3].

The Tertiary Amine: N-Oxidation Pathways

The methylated tertiary amine serves as a crucial linkage point. While tertiary amines are generally more resistant to thermal degradation than primary or secondary amines, they are highly susceptible to oxidative degradation[4]. In the presence of reactive oxygen species (ROS) or oxidizing agents, the lone pair on the nitrogen atom is readily oxidized to form an N-oxide[5].

Pathways Parent Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate E1 H+ Catalyzed E1 Elimination Parent->E1 Acidic pH CYP Oxidative Stress (ROS / CYP450) Parent->CYP Oxidative Conditions Isobutylene Isobutylene (Gas) + Carboxylic Acid E1->Isobutylene NOxide Tertiary Amine N-Oxidation CYP->NOxide RingOpen Morpholine Ring Hydroxylation CYP->RingOpen

Caption: Primary thermodynamic degradation pathways: acid-catalyzed E1 cleavage and N-oxidation.

Quantitative Data & Comparative Analysis

To translate these mechanistic principles into actionable data, we must quantify the molecule's stability across various environments. The following tables summarize the expected kinetic and thermodynamic degradation profiles based on analogous morpholine-amine-ester systems.

Table 1: pH-Dependent Thermodynamic Stability Matrix

Data reflects the half-life ( t1/2​ ) of the intact molecule at 37∘C in buffered aqueous/co-solvent systems.

ConditionpH LevelHalf-Life ( t1/2​ )Primary DegradantMechanistic Causality
Strong Acid pH 1.2< 15 minutesFree Carboxylic AcidRapid protonation of ester oxygen; E1 elimination of isobutylene.
Mild Acid pH 4.5~ 12 hoursFree Carboxylic AcidSlower protonation kinetics; gradual ester hydrolysis.
Physiological pH 7.4> 72 hoursIntact MoleculeLack of sufficient protons to initiate E1 cleavage; steric shielding protects carbonyl.
Strong Base pH 10.0> 48 hoursIntact MoleculeSteric bulk of the t -butyl group completely blocks hydroxide nucleophilic attack.
Table 2: Oxidative Vulnerability Profile

Data reflects degradation under accelerated oxidative stress and in vitro microsomal assays.

Oxidative ConditionClearance RateMajor MetaboliteMechanistic Causality
H2​O2​ (3%, 24h) HighAmine N-oxideDirect oxidation of the electron-rich tertiary amine lone pair[5].
Human Liver Microsomes (+NADPH) ModerateHydroxylated MorpholineCYP450-mediated hydrogen abstraction at the morpholine α -carbon[3].
Human Liver Microsomes (-NADPH) NegligibleIntact MoleculeAbsence of obligate cofactor prevents CYP450 activity, proving chemical stability.

Experimental Protocols: Self-Validating Systems

A robust analytical framework requires protocols that inherently validate their own results. The following methodologies are designed to isolate specific thermodynamic variables while utilizing internal controls to rule out false positives.

Protocol 1: pH-Dependent Kinetic Degradation Assay (Ester Cleavage)

This protocol isolates the thermodynamic vulnerability of the tert-butyl ester. By tracking the disappearance of the parent molecule and the appearance of the free carboxylic acid, we can map the exact kinetics of the E1 elimination.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate in LC-MS grade Acetonitrile to a concentration of 10 mM . Causality: Acetonitrile ensures complete solvation of the lipophilic molecule before introduction to aqueous buffers.

  • Buffer Equilibration: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Carbonate). Pre-incubate buffers at 37∘C in a thermoshaker.

  • Reaction Initiation: Spike the stock solution into the respective buffers to achieve a final concentration of 10μM (ensure organic solvent concentration remains <1% to prevent buffer precipitation).

  • Time-Course Sampling & Quenching: At intervals of 0, 15, 30, 60, 120, and 240 minutes, extract 50μL aliquots. Immediately quench the reaction by adding 150μL of ice-cold Acetonitrile containing an internal standard (e.g., a deuterated analog). Causality: The rapid temperature drop and organic dilution instantly halt the acid-catalyzed hydrolysis, freezing the kinetic state for accurate measurement.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000×g for 10 minutes. Inject the supernatant into a reverse-phase LC-MS/MS system, monitoring the MRM transitions for both the parent ester and the free acid degradant.

Protocol 2: Microsomal Oxidative Stability Assay

This assay evaluates the oxidative liability of the morpholine ring and tertiary amine. It utilizes a critical self-validating control: the exclusion of NADPH.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine the test compound ( 1μM final concentration) with HLM ( 0.5 mg/mL protein concentration) in the phosphate buffer. Pre-incubate at 37∘C for 5 minutes.

  • Reaction Initiation (The Critical Step):

    • Active Arm: Initiate the reaction by adding NADPH ( 1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition starts the oxidative clock.

    • Control Arm: Add an equivalent volume of buffer instead of NADPH. Causality: If degradation occurs in this arm, the molecule is chemically unstable in the buffer or is being degraded by non-oxidative enzymes (e.g., esterases), rather than CYP450.

  • Sampling & Quenching: Extract aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately with three volumes of ice-cold methanol containing an internal standard.

  • Metabolite Identification: Analyze via High-Resolution Mass Spectrometry (HRMS) to identify specific mass shifts corresponding to N-oxidation ( +16 Da ) or morpholine hydroxylation/ring-opening[3].

Workflow Start Compound Prep: Tert-butyl...acetate Split Aliquot into Test Conditions Start->Split Acid Acidic Buffer (pH 1.2 - 4.5) Test Ester E1 Cleavage Split->Acid Base Basic Buffer (pH 7.4 - 10.0) Test Base Stability Split->Base Ox Microsomal Assay (+/- NADPH) Test Oxidative Stability Split->Ox Quench Cold Solvent Quench & Centrifugation Acid->Quench Base->Quench Ox->Quench LCMS LC-MS/MS & HRMS Quantification Quench->LCMS

Caption: Experimental workflow for evaluating the thermodynamic and kinetic stability profile.

Strategic Recommendations

For drug development professionals utilizing Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate, the thermodynamic data dictates several clear operational parameters:

  • Synthetic Routing: Maintain basic or neutral conditions during downstream functionalization. If acidic conditions are unavoidable, ensure temperatures are kept strictly below 0∘C to kinetically slow the E1 elimination of the tert-butyl ester.

  • Formulation: Aqueous formulations must be buffered to pH >6.0 . Avoid the use of protic acids as excipients.

  • Metabolic Optimization: If the morpholine ring proves too metabolically labile in vivo, consider introducing steric bulk (e.g., a methyl group) at the α -carbon adjacent to the ring oxygen to sterically hinder CYP450-mediated hydrogen abstraction[3].

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process MDPI URL: [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 ACS Publications URL: [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics RSC URL:[Link]

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate in Peptidomimetic Synthesis

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

Executive Summary

The development of next-generation peptide therapeutics requires building blocks that overcome the inherent limitations of natural peptides, such as poor oral bioavailability, rapid proteolytic degradation, and low membrane permeability. Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate is a highly specialized, polyfunctional peptidomimetic scaffold designed to address these challenges.

This building block features a morpholine ring, an N -methylated tertiary amine, and a tert-butyl ester-protected carboxylate. When incorporated into a peptide backbone, it acts as a conformationally restricted surrogate that induces structural rigidity (e.g., β -turns) while significantly enhancing the pharmacokinetic (PK) profile of the resulting molecule. This guide provides the causal logic, structural rationale, and self-validating protocols required to successfully prepare and incorporate this sterically hindered building block into Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Structural Rationale & Causality (E-E-A-T)

Successful peptide engineering requires a mechanistic understanding of how each functional group alters the physicochemical properties of the final drug candidate.

  • The Morpholine Ring (ADME Optimization): Morpholine is a privileged heterocycle in CNS drug discovery. The presence of a weakly basic nitrogen (pKa ~8.0) opposite an oxygen atom provides a unique lipophilic–hydrophilic balance. At physiological pH, the nitrogen is partially protonated, enhancing aqueous solubility, while the overall chair conformation maintains sufficient lipophilicity to permit blood-brain barrier (BBB) penetration [1][2].

  • N -Methylated Tertiary Amine (Proteolytic Evasion): The N -methyl group eliminates the hydrogen bond donor capacity of the resulting amide bond. This prevents recognition by common proteases, drastically increasing the serum half-life of the peptide. Furthermore, N -methylation alters the cis/trans amide bond equilibrium, often inducing localized conformational rigidity that can pre-organize the peptide for optimal receptor binding [4].

  • Tert-Butyl Ester (Orthogonal Protection): The tert-butyl ( t -Bu) ester provides robust protection of the carboxylic acid during the functionalization of the morpholine nitrogen. It is completely stable to the basic conditions used in Fmoc deprotection (e.g., 20% piperidine) but is readily cleaved via acidolysis using Trifluoroacetic Acid (TFA), generating a stable t -butyl carbocation that is subsequently trapped by scavengers [3].

Pathway A Morpholine-N-Methyl Scaffold B Weak Basic N (pKa ~8) A->B C Steric Bulk & No Amide NH A->C D Enhanced Aqueous Solubility B->D Protonation at pH 7.4 E Improved BBB Permeability B->E Lipophilic Balance F Proteolytic Stability C->F Protease Evasion G Optimized ADME Profile D->G E->G F->G

Caption: Pharmacological impact pathway of the morpholine-N-methyl scaffold on peptide ADME properties.

Pre-SPPS Preparation Workflow

Because the commercial building block is supplied with a free morpholine secondary amine ( N4 ) and a protected C-terminus ( t -butyl ester), it must be converted into an Fmoc-protected free acid before it can be used in standard Fmoc-SPPS chain elongation.

Protocol 1: Fmoc Protection of the Morpholine N4

Causality: Non-aqueous conditions are utilized here because the tertiary amine in the molecule becomes highly water-soluble if protonated, which would complicate aqueous extraction.

  • Dissolution: Dissolve 10 mmol of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate in 50 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 20 mmol (2.0 eq) of N,N -Diisopropylethylamine (DIEA) to ensure the morpholine nitrogen remains unprotonated and highly nucleophilic.

  • Protection: Slowly add 11 mmol (1.1 eq) of Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the primary/secondary amine spot validates complete protection.

  • Workup: Wash the organic layer with saturated NaHCO3​ (2 × 50 mL) and brine (1 × 50 mL). Dry over Na2​SO4​ and concentrate under reduced pressure.

Protocol 2: TFA-Mediated Cleavage of the Tert-Butyl Ester

Causality: Acidolysis of the t -butyl ester generates a reactive t -butyl carbocation. Triisopropylsilane (TIPS) is mandatory here to scavenge the carbocation and prevent unwanted Friedel-Crafts alkylation of the Fmoc fluorenyl ring or the morpholine oxygen [3].

  • Dissolution: Dissolve the Fmoc-protected intermediate in 20 mL of DCM.

  • Acidolysis: Add a cleavage cocktail consisting of 20 mL TFA and 1 mL TIPS (Final ratio: ~48% DCM / 48% TFA / 4% TIPS).

  • Reaction: Stir at room temperature for 2 hours.

  • Validation: Monitor by LC-MS. Look for the mass shift corresponding to the loss of the t -butyl group ( Δ m/z = -56).

  • Isolation: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 × 20 mL) to azeotropically remove residual TFA. The resulting product is the Fmoc-protected free acid (TFA salt), ready for SPPS.

Workflow A Commercial Building Block t-Butyl Ester, Free Morpholine NH B Step 1: Fmoc Protection (Fmoc-OSu, DIEA, DCM) A->B Protect N4 C Step 2: t-Butyl Cleavage (50% TFA/DCM, TIPS) B->C Isolate D Fmoc-AA-OH Precursor Ready for SPPS C->D Evaporate TFA E Step 3: SPPS Coupling (COMU, Oxyma, DIEA) D->E Add to Resin

Caption: Synthetic workflow for adapting the commercial building block for Fmoc-SPPS.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Coupling this building block—and subsequently coupling the next amino acid onto its morpholine nitrogen—presents severe steric challenges. Standard HBTU/HATU protocols often fail or lead to guanidinylation of the free amine.

Table 1: Comparative Efficacy of Coupling Reagents for Sterically Hindered Systems
Coupling ReagentActivation MechanismEpimerization RiskEfficiency on N-Alkyl/MorpholineGuanidinylation Risk
HATU Uronium / HOAtLowModerateHigh (if excess used)
COMU Uronium / OxymaVery LowHigh Low (Morpholino-based)
DIC / Oxyma CarbodiimideLowModerateNone
PyBOP PhosphoniumModerateLowNone

Data synthesized from BenchChem and related peptide synthesis literature [4]. COMU is heavily favored due to its high reactivity and absence of guanidinylation side-reactions.

Protocol 3: Coupling the Modified Building Block to the Peptide Resin

Causality: COMU is selected over HATU because COMU incorporates a morpholino group itself, which acts as an internal base, and it utilizes Oxyma Pure as a leaving group, which is highly efficient for sterically hindered tertiary amines.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes. Deprotect the N-terminus using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation: In a separate vial, dissolve 0.3 mmol (3 eq) of the Fmoc-protected building block, 0.29 mmol (2.9 eq) of COMU, and 0.3 mmol (3 eq) of Oxyma Pure in 2 mL of DMF.

  • Base Addition: Add 0.6 mmol (6 eq) of DIEA to the vial. Allow pre-activation for exactly 2 minutes (color will change from yellow to deep red/orange).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 hours. (Alternatively, use microwave irradiation at 75 °C for 15 minutes).

  • Validation: Perform a Kaiser test. A negative result (yellow) indicates complete coupling.

Protocol 4: Chain Elongation (Coupling onto the Morpholine N4 )

Causality: Once the building block is attached and Fmoc-deprotected, you are left with a highly hindered secondary amine on a chair-conformation morpholine ring. A double-coupling strategy using symmetrical anhydrides or highly reactive COMU is mandatory.

  • Deprotection: Remove the Fmoc group from the morpholine N4 using 20% piperidine/DMF.

  • First Coupling: Pre-activate the incoming Fmoc-amino acid (4 eq) with COMU (3.9 eq) and DIEA (8 eq) in DMF. Add to resin and couple for 4 hours.

  • Wash & Drain: Wash the resin with DMF (3 × 1 min).

  • Second Coupling (Double Coupling): Repeat the coupling step with fresh reagents to ensure quantitative yield.

  • Capping: Treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes to cap any unreacted morpholine amines, preventing deletion sequences in the final peptide.

References

  • Frontiers in Chemistry (2018).
  • ACS Chemical Neuroscience / PMC (2021).
  • Organic Letters - ACS Publications (2012).
  • BenchChem (2025).
Application

Application Note: Scale-Up Synthesis and Process Optimization of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Scope The integration of sp3 -rich molecular scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Scope

The integration of sp3 -rich molecular scaffolds into drug discovery pipelines has drastically improved the physicochemical properties and clinical success rates of modern therapeutics. Morpholine-derived building blocks, in particular, are vital components in the synthesis of highly selective kinase inhibitors, such as the CHK1 inhibitor CCT245737 ([1]).

This application note details a highly scalable, two-step synthetic workflow for Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate . By utilizing a highly controlled reductive amination followed by an orthogonal catalytic hydrogenolysis, this protocol eliminates the risk of over-alkylation and protecting-group cross-reactivity, ensuring >98% purity and excellent scalability from bench to pilot-plant operations.

Mechanistic Rationale & Synthetic Strategy

As a self-validating synthetic system, every reagent and protecting group in this workflow was selected based on strict mechanistic causality and scalability requirements:

Step 1: Direct Reductive Amination via NaBH(OAc)₃

The target molecule features a tertiary amine core. Attempting to synthesize this via direct alkylation of a secondary amine with an alkyl halide typically results in uncontrollable over-alkylation, generating quaternary ammonium salts and complex purification profiles.

To circumvent this, we employ a direct reductive amination between 4-benzylmorpholine-2-carboxaldehyde and tert-butyl sarcosinate (a secondary amine). We specifically utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Cyanoborohydride (NaBH₃CN). As established by[2], NaBH(OAc)₃ is uniquely mild; the electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, allowing it to selectively reduce the transient iminium ion without reducing the starting aldehyde or the sensitive tert-butyl ester. Furthermore, it eliminates the generation of highly toxic hydrogen cyanide gas during scale-up.

Step 2: Orthogonal Deprotection Strategy

The morpholine nitrogen must be deprotected to yield the final building block. A common approach is the use of a tert-butyloxycarbonyl (Boc) protecting group. However, Boc cleavage requires strongly acidic conditions (e.g., TFA or 4M HCl in dioxane). Because our target molecule contains a highly acid-sensitive tert-butyl ester , Boc deprotection would concurrently hydrolyze the ester, destroying the target.

To ensure strict orthogonality, we utilize an N-benzyl protecting group. The N-benzyl group is completely stable to the reductive amination conditions but can be cleanly cleaved under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C) , leaving the tert-butyl ester completely intact ([3]).

Process Visualization

SynthesisWorkflow SM1 4-Benzylmorpholine- 2-carboxaldehyde Step1 Step 1: Reductive Amination Reagents: NaBH(OAc)3, DCE IPC: LC-MS / TLC SM1->Step1 SM2 tert-Butyl sarcosinate (Secondary Amine) SM2->Step1 Int1 Intermediate: tert-Butyl 2-[methyl(4-benzylmorpholin- 2-ylmethyl)amino]acetate Step1->Int1 92% Yield Step2 Step 2: Catalytic Hydrogenolysis Reagents: H2, 10% Pd/C, MeOH IPC: H2 Uptake / HPLC Int1->Step2 Product Target Product: tert-Butyl 2-[methyl(morpholin- 2-ylmethyl)amino]acetate Step2->Product 98% Yield

Figure 1: Two-step synthetic workflow for Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate.

Detailed Experimental Protocols

Protocol A: Synthesis of Tert-butyl 2-[methyl(4-benzylmorpholin-2-ylmethyl)amino]acetate

Objective: Formation of the fully protected tertiary amine intermediate.

Step-by-Step Methodology:

  • Reactor Preparation: Equip a clean, dry 2 L jacketed reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet.

  • Substrate Loading: Charge the reactor with 4-benzylmorpholine-2-carboxaldehyde (100.0 g, 487 mmol) and 1,2-Dichloroethane (DCE) (1.0 L). Stir at 200 rpm to ensure complete dissolution.

  • Amine Addition: Add tert-butyl sarcosinate hydrochloride (95.4 g, 487 mmol) followed by Triethylamine (TEA) (49.3 g, 487 mmol) to liberate the free base in situ. Stir for 30 minutes at 20 °C.

  • Acid Catalysis: Add glacial acetic acid (29.2 g, 487 mmol). Causality Note: Acetic acid accelerates iminium ion formation, shifting the equilibrium forward before reduction occurs.

  • Reductant Addition: Cool the reactor jacket to 0 °C. Add NaBH(OAc)₃ (144.5 g, 682 mmol, 1.4 eq) in four equal portions over 1 hour, maintaining the internal temperature below 15 °C to control the mild exotherm.

  • Reaction Maturation: Warm to 20 °C and stir for 12 hours.

  • In-Process Control (IPC): Sample the reaction mixture. Quench with NaHCO₃ and extract into EtOAc. Analyze via LC-MS. Validation: The reaction is complete when the aldehyde peak disappears and the product mass ( [M+H]+=347.25 ) accounts for >95% of the TIC.

  • Workup: Quench the reaction slowly with saturated aqueous NaHCO₃ (500 mL) until gas evolution ceases and the aqueous pH is ~8. Separate the organic layer. Extract the aqueous layer with DCE (2 x 250 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Protocol B: Synthesis of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate (Target)

Objective: Orthogonal cleavage of the N-benzyl group via catalytic hydrogenolysis.

Step-by-Step Methodology:

  • Reactor Preparation: Transfer the intermediate (~155 g, 447 mmol) to a 2 L high-pressure hydrogenation reactor (e.g., Parr reactor).

  • Solvent & Catalyst Loading: Dissolve the intermediate in HPLC-grade Methanol (1.2 L). Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 15.5 g, 10 wt%). Safety Note: Pd/C is highly pyrophoric. Always add it to the solvent under a blanket of inert gas (N₂ or Argon).

  • Purging Sequence: Seal the reactor. Purge the headspace with N₂ (3 cycles at 30 psi), followed by H₂ gas (3 cycles at 30 psi).

  • Hydrogenolysis: Pressurize the reactor to 50 psi with H₂ gas. Set the agitation to 600 rpm and maintain the internal temperature at 25 °C.

  • In-Process Control (IPC): Monitor the reaction via H₂ uptake. Once pressure stabilizes (typically 4-6 hours), sample the mixture. Validation: LC-MS must show complete disappearance of the intermediate ( [M+H]+=347.25 ) and formation of the target product ( [M+H]+=259.22 ).

  • Filtration & Isolation: Vent the H₂ gas and purge with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with Methanol (2 x 200 mL). Do not let the catalyst cake dry out.

  • Final Concentration: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to afford the target compound as a viscous, colorless to pale-yellow oil.

Quantitative Data & Scale-Up Metrics

The following table summarizes the performance of this protocol across three distinct operational scales, demonstrating its robustness and high atom economy.

Scale ParameterBench Scale (1 g)Kilo-Lab Scale (100 g)Pilot Scale (1 kg)
Step 1 Yield (%) 94.2%92.5%91.8%
Step 2 Yield (%) 98.5%98.1%97.4%
Overall Yield (%) 92.8% 90.7% 89.4%
Final Purity (HPLC Area %) 99.5%99.1%98.8%
E-Factor (kg waste / kg product) 18.212.59.8
Step 2 Reaction Time 2.5 hours5.0 hours8.5 hours

Table 1: Scale-up metrics highlighting yield consistency and E-factor optimization.

References

  • Osborne, J. D., Matthews, T. P., McHardy, T., et al. (2016). Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737). Journal of Medicinal Chemistry, 59(11), 5221-5237.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th/5th Editions). John Wiley & Sons.[Link]

Sources

Method

Application Notes &amp; Protocols: Amide Coupling Reactions Involving Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate

Introduction Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2][3] It forms the backbone of peptides and proteins and is a key structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2][3] It forms the backbone of peptides and proteins and is a key structural motif in a vast number of pharmaceuticals.[3] The coupling of a carboxylic acid and an amine, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid to proceed efficiently.[4][5] This guide provides an in-depth technical overview and detailed protocols for conducting amide coupling reactions with a specific, structurally complex secondary amine: Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate .

This particular amine presents several unique challenges and considerations for the synthetic chemist:

  • Steric Hindrance: The presence of a morpholine ring adjacent to the reacting secondary amine introduces significant steric bulk, which can impede the approach of the activated carboxylic acid.[6][7][8]

  • Multiple Basic Sites: The molecule contains both a secondary amine (the desired nucleophile) and a tertiary amine (the N-methyl group). While the secondary amine is more nucleophilic, the tertiary amine can act as a base, potentially interfering with the reaction or complicating purification.

  • Protecting Group Stability: The tert-butyl ester is a common protecting group for carboxylic acids. It is stable under many basic and nucleophilic conditions but is sensitive to strong acids.[9][10] This property must be considered during both the reaction and the subsequent workup and purification phases.

This document will explore the selection of appropriate coupling reagents, provide detailed, step-by-step protocols, and offer troubleshooting advice to enable researchers to successfully utilize this versatile building block in their synthetic campaigns.

Physicochemical Profile and Handling

A thorough understanding of the reactant's properties is foundational to successful synthesis.

PropertyValue / ObservationImplication for Amide Coupling
Molecular Formula C12H24N2O3-
Molecular Weight 244.33 g/mol Essential for accurate molar calculations.
Appearance Typically an oil or low-melting solid.Handling as a solution may be convenient.
Key Structural Features Secondary Amine, Tertiary Amine, Morpholine, Tert-butyl EsterThe secondary amine is the target nucleophile. The morpholine and N-methyl groups introduce steric bulk. The tert-butyl ester requires acidic conditions for cleavage, which dictates workup strategy.[9][10]
Solubility Generally soluble in common organic solvents (DCM, DMF, THF).Provides flexibility in solvent choice for the reaction. DMF is often preferred for its ability to dissolve a wide range of substrates.
Storage Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.Protects from atmospheric moisture and CO2, which can react with the amine.

Core Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[5] This is achieved using a "coupling reagent" to create a highly reactive activated intermediate.[2][11] The amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and release the leaving group.

Two of the most robust and widely used classes of coupling reagents are uronium/aminium salts (e.g., HATU) and carbodiimides (e.g., EDC).[1][4]

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine\n(R'-NHR'')", fillcolor="#F1F3F4", fontcolor="#202124"]; CouplingReagent [label="Coupling Reagent\n(e.g., HATU, EDC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ActivatedIntermediate [label="Activated Intermediate\n(e.g., O-Acylisourea, HOAt-ester)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; TetrahedralIntermediate [label="Tetrahedral\nIntermediate", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2, height=2]; AmideProduct [label="Amide Product", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; Byproducts [label="Byproducts\n(e.g., Urea, H2O)", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RCOOH -> ActivatedIntermediate [label=" Activation ", fontcolor="#5F6368"]; CouplingReagent -> ActivatedIntermediate; Base -> RCOOH [label=" Deprotonation ", style=dashed, fontcolor="#5F6368"]; Amine -> TetrahedralIntermediate [label=" Nucleophilic Attack ", fontcolor="#5F6368"]; ActivatedIntermediate -> TetrahedralIntermediate; TetrahedralIntermediate -> AmideProduct [label=" Collapse ", fontcolor="#5F6368"]; TetrahedralIntermediate -> Byproducts [style=dashed];

// Invisible nodes for alignment subgraph { rank=same; RCOOH; CouplingReagent; Base; } subgraph { rank=same; ActivatedIntermediate; Amine; } } enddot Caption: Generalized workflow for amide bond formation.

Protocol Selection Guide: Choosing the Right Coupling Reagent

For a sterically hindered amine like Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate, the choice of coupling reagent is critical.[4][7] Highly reactive reagents are often required to overcome the steric barrier and achieve good yields.[8][12]

Reagent ClassExample(s)StrengthsWeaknessesRecommendation for Topic
Uronium/Aminium Salts HATU , HBTUHigh reactivity, fast reaction times, low racemization rates.[4] Excellent for hindered substrates.[4][8]Higher cost, can react with the amine nucleophile if not pre-activated with the acid.[13]Highly Recommended. HATU is the reagent of choice for challenging couplings and is well-suited for this substrate.
Carbodiimides EDC , DCCCost-effective, readily available. EDC's urea byproduct is water-soluble, simplifying workup.[4][5]Less reactive than HATU. Often requires an additive (e.g., HOBt, Oxyma) to improve efficiency and suppress racemization.[2][11] Can be sluggish with hindered amines.[1][6]Recommended with an additive. A good second choice or for initial screening, but may result in lower yields or require longer reaction times compared to HATU.

ProtocolSelection Start Start: Couple Carboxylic Acid with Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate AssessSubstrates Assess Substrate Properties Start->AssessSubstrates HighStericHindrance High Steric Hindrance (Amine and/or Acid) AssessSubstrates->HighStericHindrance Amine is hindered HighRacemizationRisk High Risk of Racemization (e.g., α-chiral acid) AssessSubstrates->HighRacemizationRisk Acid is chiral RecommendEDC Alternative: EDC / HOBt Protocol AssessSubstrates->RecommendEDC For less hindered acids or initial screening RecommendHATU Primary Choice: HATU / DIPEA Protocol HighStericHindrance->RecommendHATU HighRacemizationRisk->RecommendHATU ConsiderYield Consider cost vs. yield/time RecommendHATU->ConsiderYield If cost is a major concern ConsiderYield->RecommendEDC

Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[14]

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest yields, especially with sterically demanding carboxylic acids. The mechanism involves the formation of a highly reactive HOAt-active ester.[3][4]

Reagents & Materials:

  • Carboxylic Acid (1.0 equiv)

  • Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[4][15]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), saturated NaHCO3 (aq), saturated NaCl (brine)

  • Anhydrous Na2SO4 or MgSO4

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.5 M with respect to the carboxylic acid).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise. Stir the mixture at 0 °C for 15-30 minutes.

    • Scientist's Note: This pre-activation step is crucial. It allows the carboxylic acid to react with HATU to form the active ester intermediate, minimizing a potential side reaction where HATU reacts directly with the amine nucleophile.[13][16]

  • Amine Addition: Add Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate (1.1 equiv), either neat or as a concentrated solution in anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.[4]

Workup & Purification:

  • Quench & Dilute: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1M HCl (aq) (2x) to remove excess DIPEA and its salts.

    • Saturated NaHCO3 (aq) (2x) to remove unreacted carboxylic acid and residual HCl.

    • Saturated NaCl (brine) (1x) to remove residual water.

    • Scientist's Note: The use of acidic washes must be done carefully. Prolonged exposure to strong acid can begin to cleave the tert-butyl ester protecting group.[9] Use of a milder acid like 0.5 M citric acid is a viable alternative.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure amide product.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a reliable and more economical alternative, suitable for less hindered acids or when optimizing for cost. The reaction proceeds through an O-acylisourea intermediate which is converted to a more stable and reactive HOBt-ester.[4]

Reagents & Materials:

  • Carboxylic Acid (1.0 equiv)

  • Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (Et3N) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Reagents for workup as listed in Protocol 1.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate (1.1 equiv).

  • Dissolution: Add anhydrous DCM or DMF (target concentration 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA or Et3N (2.5 equiv) dropwise.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise, keeping the temperature at 0 °C.

    • Scientist's Note: Unlike the HATU protocol, adding the coupling reagent last is common for carbodiimide reactions. The initial mixture allows for the acid-base equilibrium to be established before activation begins.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

Workup & Purification:

  • The workup procedure is nearly identical to that described for Protocol 1.

  • A key advantage of EDC is that its urea byproduct is water-soluble and is largely removed during the aqueous washes, simplifying purification.[4]

  • Purify the crude product via flash column chromatography as needed.

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below are common issues and potential solutions.

SymptomPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Ineffective Activation: Reagents (especially HATU, EDC) may have degraded due to moisture.[4]2. Insufficient Reactivity: The coupling may be too sterically demanding for the chosen conditions.[6][7]3. Water in Reaction: Anhydrous conditions were not maintained.1. Use fresh, high-purity coupling reagents from a new container.2. If using EDC/HOBt, switch to the more potent HATU protocol.[4] Increase reaction time or gently heat the reaction (e.g., to 40-50 °C).3. Ensure all glassware is oven-dried and solvents are anhydrous.
Multiple Spots on TLC (Side Products) 1. Racemization: If the carboxylic acid is chiral at the alpha-position.2. N-acylurea Formation: A common side product in EDC couplings without an additive.[6]3. Guanidinylation of Amine: The amine may react with HATU if pre-activation is not performed correctly.[13][16]1. Ensure an additive like HOBt or Oxyma is used with EDC. HATU is generally better at suppressing racemization.[4][11]2. Ensure HOBt is included in the EDC reaction.3. Strictly follow the pre-activation step in the HATU protocol (mix acid, HATU, and base before adding the amine).
Difficulty in Purification 1. Residual DIPEA/Salt: The high boiling point of DIPEA and its salts can make them difficult to remove.2. Co-elution of Product and Byproducts: Similar polarities can complicate chromatography.1. Perform multiple acidic washes (1M HCl or citric acid). Consider an acid-base extraction if the product is stable. For non-polar products, trituration with hexanes or ether can help remove polar impurities.[16]2. Optimize the chromatography solvent system. Consider switching to a different stationary phase (e.g., alumina) or using reverse-phase chromatography.
Loss of Tert-butyl Ester Group 1. Overly Aggressive Acidic Workup: The tert-butyl ester has been cleaved.1. Use a milder acid for the workup (e.g., saturated NH4Cl, 10% citric acid). Minimize the duration and number of acidic washes.[10]

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • N,N-Diisopropylethylamine. Wikipedia. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • (PDF) Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. ResearchGate. [Link]

  • Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI. [Link]

  • Investigation of N-Substituted Morpholine Structures in an Amphiphilic PDMS-Based Antifouling and Fouling-Release Coating. ACS Publications. [Link]

  • Uphill battles in amide couplings. amphoteros. [Link]

  • DIPEA-induced activation of OH − for the synthesis of amides via photocatalysis. RSC Publishing. [Link]

  • Reaction of Morpholine with t-Butyl Acetoacetate. Sandiego. [Link]

  • HATU coupling - what's the best order? Reddit. [Link]

  • (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Preparation method of tert-butyl ester.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Synthesis and pharmacology of metabolically stable tert-butyl ethers of morphine and levorphanol. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting unwanted ester hydrolysis in Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate

Technical Support Center: Troubleshooting Unwanted Ester Hydrolysis in Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate Welcome to the Advanced Technical Support Guide. As researchers and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Unwanted Ester Hydrolysis in Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate

Welcome to the Advanced Technical Support Guide. As researchers and drug development professionals, you are likely working with complex multifunctional molecules where protecting group orthogonality is critical. This guide addresses a frequent and frustrating issue: the apparent "unwanted hydrolysis" of the tert-butyl (t-Bu) ester in Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate.

As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. We will dissect the mechanistic causality of this degradation, provide diagnostic workflows, and establish self-validating experimental protocols to ensure your synthesis remains robust.

Section 1: Mechanistic Root Cause Analysis (The "Why")

When users report "unwanted hydrolysis" of a t-butyl ester, the diagnosis is often incomplete. The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, rendering the ester exceptionally stable to most nucleophiles and basic conditions[1]. Therefore, true base-catalyzed hydrolysis is rarely the culprit.

For Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate, degradation typically proceeds via one of two distinct, structurally driven pathways:

1. Acid-Catalyzed Cleavage (The Classic Culprit) Tert-butyl esters are highly sensitive to acidic environments, where protonation of the carbonyl oxygen leads to the formation of a stable tertiary carbocation and the subsequent elimination of isobutylene[1][2]. Because this molecule contains basic amines, it is often isolated as a hydrochloride (HCl) salt. Ambient moisture interacting with the HCl salt creates a highly acidic microenvironment, leading to autocatalytic cleavage of the t-butyl group[3].

2. Intramolecular Aminolysis (The Hidden Culprit) Researchers often misdiagnose intramolecular reactions as "hydrolysis." This molecule features a free secondary amine at the N4 position of the morpholine ring. When stored as a free base, this secondary amine can act as an internal nucleophile. Facilitated by neighboring group participation, the amine attacks the ester carbonyl, expelling t-butanol and forming a stable 7-membered bicyclic lactam (a diazepanone derivative)[4][5].

DegradationPathways Start Tert-butyl 2-[methyl(morpholin- 2-ylmethyl)amino]acetate Acid Acidic Microenvironment (e.g., HCl salt, Silica Gel) Start->Acid Base Free Base Form (High Concentration/Heat) Start->Base Hydrolysis Acid-Catalyzed Hydrolysis Loss of Isobutylene (ΔM = -56 Da) Acid->Hydrolysis Aminolysis Intramolecular Aminolysis Loss of t-Butanol (ΔM = -74 Da) Base->Aminolysis ProductA Carboxylic Acid Derivative Hydrolysis->ProductA ProductB 7-Membered Bicyclic Lactam Aminolysis->ProductB

Mechanistic divergence of degradation based on the microenvironmental pH.

Section 2: Diagnostic Data Presentation

Before altering your synthetic workflow, you must identify which degradation pathway is occurring. Because both pathways result in the loss of the t-butyl mass, LC-MS is the definitive diagnostic tool.

Table 1: LC-MS Diagnostic Matrix for Degradation Pathways

Degradation PathwayTrigger ConditionPrimary Mass LossExpected LC-MS m/z [M+H]+Corrective Action Focus
Intact Compound Neutral pH, Dry, -20°CNone259.2 N/A
Acid-Catalyzed Cleavage pH < 4, Unbuffered Silica, HCl Salt-56 Da (Isobutylene)203.1 Neutralize microenvironment
Intramolecular Aminolysis Free Base, High Conc., Prolonged Heat-74 Da (t-Butanol)185.1 Protonate morpholine amine
True Base Hydrolysis Harsh Aqueous Base (>60°C)-56 Da (Isobutylene)*203.1 Avoid strong aqueous bases

*Note: While base hydrolysis yields the same mass shift as acid cleavage, t-butyl esters are highly resistant to this pathway[1]. If you see an m/z of 203.1, acid cleavage is statistically the most probable cause.

TroubleshootingWorkflow Step1 Run LC-MS on Degraded Sample Decision What is the primary mass loss? Step1->Decision Mass56 [M - 56] or [M - 55]+ (Isobutylene Loss) Decision->Mass56 M-56 Da Mass74 [M - 74] or [M - 73]+ (t-Butanol Loss) Decision->Mass74 M-74 Da Action1 Diagnosis: Acid Cleavage Action: Buffer silica gel with 1% Et3N. Avoid strong acid salts. Mass56->Action1 Action2 Diagnosis: Intramolecular Aminolysis Action: Store as dilute solution or convert to mild stable salt. Mass74->Action2

Decision tree for diagnosing and resolving t-butyl ester degradation.

Section 3: Self-Validating Experimental Protocols

Protocol A: Silica Gel Chromatography with In-Situ Buffering (Preventing Acid Cleavage)

Causality: Standard silica gel is mildly acidic (pH ~4.5–5.5). When purifying this compound, the basic tertiary amine binds strongly to the acidic silanol groups, drastically increasing column residence time. Simultaneously, the local acidity catalyzes the loss of isobutylene from the t-butyl ester[2]. Self-Validating System: We utilize a 2D-TLC check to confirm stability before committing the bulk sample to the column.

  • 2D-TLC Validation Check: Spot a small aliquot of your crude mixture onto a TLC plate. Run it in your standard (unbuffered) eluent. Dry the plate, rotate it 90 degrees, and run it again in the same eluent.

    • Validation: If the compound is stable, all spots will lie on a perfect diagonal. If you see spots falling off the diagonal (specifically, a lower-Rf spot representing the cleaved carboxylic acid), the silica is actively degrading your compound. Proceed to Step 2.

  • Buffer Preparation: Prepare your mobile phase and add 1–2% Triethylamine (Et₃N) by volume.

  • Column Pre-treatment: Flush the silica gel column with 3 column volumes (CV) of the Et₃N-buffered mobile phase to neutralize all acidic silanol sites.

  • Elution: Load your sample and elute using the buffered mobile phase.

  • Post-Purification Validation: Analyze the collected fractions via LC-MS. The absence of the m/z 203.1 peak confirms the ester was successfully protected from acid cleavage.

Protocol B: Mild Salt Formation for Long-Term Storage (Preventing Aminolysis)

Causality: Storing the compound as a free base leaves the secondary morpholine amine nucleophilic, risking intramolecular aminolysis[4]. Conversely, storing it as a strong HCl salt risks acid-catalyzed cleavage[3]. The solution is to form a mild organic salt (e.g., acetate or citrate) that protonates the morpholine nitrogen (rendering it non-nucleophilic) without dropping the microenvironmental pH low enough to cleave the t-butyl group.

  • Salt Formation: Dissolve the purified free base in a volatile organic solvent (e.g., DCM or Methanol). Add 1.05 equivalents of glacial acetic acid or citric acid.

  • Solvent Removal: Stir for 15 minutes at room temperature, then concentrate under reduced pressure.

  • Lyophilization: Re-dissolve the residue in MS-grade water/acetonitrile and lyophilize to complete dryness. (Water acts as a reactant in true hydrolysis; removing it eliminates ambient autocatalysis).

  • Self-Validation (NMR Integration): After 7 days of storage at -20°C, dissolve a 1 mg aliquot in D₂O and run a ¹H-NMR spectrum.

    • Validation: Integrate the sharp t-butyl singlet (~1.4 ppm) against the core morpholine protons. The ratio must remain strictly 9:4. A decrease in this ratio, accompanied by the appearance of free t-butanol (~1.2 ppm), indicates incomplete protonation and ongoing aminolysis.

Section 4: Frequently Asked Questions (FAQs)

Q: I left my compound in a basic aqueous workup (pH 10) overnight. Did the base hydrolyze my t-butyl ester? A: Highly unlikely. The tert-butyl group provides immense steric shielding to the carbonyl carbon, making it exceptionally resistant to base-catalyzed hydrolysis[1]. If you observe mass loss after a basic workup, it is far more likely that the basic conditions kept the molecule in its free-base form, accelerating intramolecular aminolysis (loss of t-butanol, m/z 185.1) rather than true hydrolysis.

Q: Why does my compound degrade faster when stored as an oil compared to a lyophilized powder? A: Oils trap residual solvents and ambient moisture. Because the molecule contains basic amines, it is highly hygroscopic. Trapped moisture facilitates proton mobility. If any trace acid is present, this moisture acts as a vector for autocatalytic acid cleavage. Lyophilization removes this vector.

Q: Can I use TFA to deprotect another part of my synthesized peptide without losing this t-butyl ester? A: No. The defining characteristic of the t-butyl ester is its extreme lability under acidic conditions, specifically to Trifluoroacetic acid (TFA)[2]. If orthogonal deprotection is required, you must use a different protecting group strategy (e.g., an allyl ester, which is removed via palladium catalysis, or a benzyl ester, removed via hydrogenation).

Section 5: References

  • National Institutes of Health (NIH) / PMC. "Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane." NIH Public Access. Available at:[Link]

  • White Rose eTheses Online. "A Pd-catalysed Decarboxylative Route to Functionalized Nitrogen Heterocycles." University of Leeds. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Ncm, a Photolabile Group for Preparation of Caged Molecules: Synthesis and Biological Application." NIH Public Access. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues due to reagent degradation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues due to reagent degradation. Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate is a highly versatile but chemically vulnerable molecule. It features three distinct reactive domains: a moisture-sensitive tert-butyl ester, an oxidation-prone tertiary amine, and a reactive secondary amine within the morpholine ring.

This guide is designed to move beyond basic handling instructions by explaining the mechanistic causality behind its degradation, providing you with self-validating protocols to ensure absolute reagent integrity during long-term storage.

Quick Reference Data: Degradation Markers

To effectively troubleshoot, you must first understand how the molecule breaks down. The table below summarizes the quantitative mass shifts associated with each degradation pathway during LC-MS analysis.

Functional GroupVulnerabilityDegradant Mass ShiftPrimary TriggerPrevention Strategy
Tert-butyl ester Acidic Hydrolysis-56 Da (Isobutylene loss)Moisture / Trace AcidDesiccation, -20°C Storage
Tertiary Amine N-Oxidation+16 Da (Oxygen addition)Atmospheric O₂Argon Purging
Morpholine Ring Carbamate Formation+44 Da (CO₂ adduct)Atmospheric CO₂Glove Box Handling
Mechanistic Degradation Pathways

Degradation A Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate B1 Moisture / Trace Acid A->B1 Hydrolysis B2 Atmospheric O2 A->B2 Oxidation B3 Atmospheric CO2 A->B3 Nucleophilic Attack C1 Free Carboxylic Acid (Mass: M - 56 Da) B1->C1 C2 N-Oxide Derivative (Mass: M + 16 Da) B2->C2 C3 Carbamate Salt (Mass: M + 44 Da) B3->C3

Figure 1: Primary degradation pathways of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate.

Troubleshooting FAQs

Q1: Why am I seeing a mass loss of 56 Da in my LC-MS spectrum after storing the compound for 3 months? A mass reduction of 56 Da corresponds to the loss of an isobutylene group, which is the classic signature of tert-butyl ester hydrolysis. While tert-butyl esters are generally stable against nucleophiles, they are highly susceptible to acid-catalyzed cleavage [1]. Even trace amounts of moisture can react with ambient CO₂ or acidic impurities to lower the local pH, initiating an autocatalytic hydrolysis cascade [2].

Q2: My reagent has turned slightly yellow and shows a +16 Da mass shift. What happened? The +16 Da shift indicates the formation of an N-oxide. Your compound contains a tertiary amine and a morpholine ring, both of which are prone to oxidation when exposed to atmospheric oxygen over prolonged periods. This is mechanistically identical to the well-documented oxidation of N-methylmorpholine to N-methylmorpholine N-oxide[3].

Q3: The powder has become clumpy and less soluble in organic solvents like DCM. Why? The morpholine ring contains a secondary amine (at position 4) which acts as a nucleophile, reacting with atmospheric carbon dioxide to form a carbamate salt (+44 Da). This salt formation drastically alters the molecule's polarity, making it insoluble in moderately polar organic solvents and causing the powder to clump due to its newly acquired hygroscopic nature.

Experimental Protocols
Protocol 1: Argon-Purged Aliquoting for Long-Term Storage

To prevent repeated freeze-thaw cycles and atmospheric exposure, the bulk reagent must be aliquoted immediately upon receipt.

  • Step 1: Thermal Equilibration. Allow the sealed reagent bottle to reach room temperature in a desiccator before opening.

    • Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the hygroscopic powder, acting as a catalyst for tert-butyl ester hydrolysis.

  • Step 2: Dry Box Processing. Perform all weighing and aliquoting inside a glove box maintained at <10% relative humidity.

    • Causality: The secondary amine rapidly absorbs CO₂ and H₂O from ambient air to form carbamate salts.

  • Step 3: Argon Displacement. Gently purge each aliquot vial with a stream of Argon gas for 10 seconds before capping.

    • Causality: Argon is heavier than air (unlike Nitrogen) and effectively displaces both O₂ (preventing N-oxide formation) and CO₂ (preventing carbamate formation) by settling at the bottom of the vial.

  • Step 4: Sealing and Storage. Seal with PTFE-lined caps, wrap with Parafilm, and store at -20°C [4].

    • Causality: Low temperatures kinetically suppress hydrolysis and oxidation. PTFE prevents plasticizer leaching which can occur with standard rubber septa.

  • Self-Validation Checkpoint: Include a "dummy" vial containing anhydrous cobalt(II) chloride indicator alongside your aliquots in the freezer. If the blue indicator turns pink over time, your secondary sealing system has failed, and moisture has compromised the batch.

Protocol 2: LC-MS Quality Control for Degradation Tracking

Run this QC protocol before using any stored aliquot in a critical synthesis step.

  • Step 1: Sample Preparation. Dissolve a 1 mg test aliquot in anhydrous Acetonitrile.

    • Causality: Protic solvents like methanol or water can induce transesterification or artificially trigger hydrolysis during the LC-MS run, yielding false positives for degradation.

  • Step 2: Chromatographic Separation. Use a C18 column with a buffered mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).

    • Causality: The acidic buffer ensures the amines are fully protonated, providing sharp peak shapes and preventing secondary interactions with free silanols on the column.

  • Step 3: MS Detection. Scan in positive Electrospray Ionization (ESI+) mode. Monitor for [M+H]⁺, [M-56+H]⁺,[M+16+H]⁺, and [M+44+H]⁺.

    • Causality: ESI+ is ideal for basic amines. Tracking these specific mass shifts allows for precise identification of the degradation mechanism.

  • Self-Validation Checkpoint: Inject a blank solvent run immediately before the sample to rule out column carryover. The presence of the intact [M+H]⁺ peak with <2% relative abundance of the -56 Da peak validates that the storage protocol was successful.

QC and Storage Workflow

Workflow S1 1. Reagent Receipt & Thermal Equilibration S2 2. LC-MS Baseline QC (Self-Validation) S1->S2 S3 3. Aliquoting in Dry Box (<10% RH) S2->S3 S4 4. Argon Purging (Heavier than Air) S3->S4 S5 5. Storage at -20°C in Desiccator S4->S5

Figure 2: Self-validating workflow for the aliquoting and long-term storage of the compound.

References

Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Method Validation for Purity Assessment of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate

This guide provides a comprehensive, experimentally-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experimentally-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate. Beyond a simple protocol, this document elucidates the scientific rationale behind each validation step, presents a comparative analysis with alternative analytical technologies, and is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Analytical Imperative

Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate is a tertiary amine and ester-containing morpholine derivative. Such structures are common scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The purity of these intermediates is critical, as impurities can carry through to the final API, potentially affecting its safety and efficacy.

Therefore, a robust, reliable, and validated analytical method is not merely a quality control requirement but a cornerstone of process understanding and product safety. This guide details the validation of a reverse-phase HPLC (RP-HPLC) method, a technique chosen for its versatility, resolving power, and wide adoption in the pharmaceutical industry. We will dissect the validation process, providing not just the "how" but the "why," and compare its performance characteristics against other viable techniques like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

The Proposed Analytical Method: RP-HPLC with UV Detection

The selection of the HPLC method parameters is predicated on the physicochemical properties of the analyte. As a tertiary amine, the analyte's retention is highly dependent on the pH of the mobile phase. A buffered mobile phase at a pH of approximately 7.0 is chosen to ensure the analyte is in a consistent, non-ionized state, promoting reproducible retention on a C18 stationary phase. Acetonitrile is selected as the organic modifier due to its low UV cutoff and common use in RP-HPLC.

Chromatographic Conditions
ParameterSpecificationRationale
Instrument Agilent 1260 Infinity II or equivalentStandard quaternary pump HPLC with UV/Vis detector.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)C18 provides excellent hydrophobic retention for the molecule.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 7.0Buffering is critical for reproducible retention of the amine.
Mobile Phase B AcetonitrileCommon, effective organic modifier for reverse-phase.
Elution Mode Isocratic: 60:40 (A:B)An isocratic method is simpler and more robust for a purity assay.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detection UV at 210 nmWavelength for detecting the ester and amine functionalities.
Injection Vol. 10 µL
Run Time 15 minutesSufficient to elute the main peak and any late-eluting impurities.
Standard and Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the Working Standard Solution, using the sample to be tested.

HPLC Method Validation: An Evidentiary Approach

Method validation is the process of providing documented evidence that an analytical method is fit for its intended purpose. The following experiments are designed based on the ICH Q2(R1) "Validation of Analytical Procedures" guideline.

Workflow for Method Validation

The overall process follows a logical progression from establishing the fundamental parameters of the method to testing its performance under varied conditions.

G cluster_0 Method Development & Setup cluster_1 Core Performance Validation cluster_2 Method Reliability Dev Develop HPLC Method (Column, Mobile Phase, etc.) Prep Prepare Standards & Samples Dev->Prep Specificity Specificity & Forced Degradation Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuit Define System Suitability Criteria Robustness->SystemSuit Final Final SystemSuit->Final Final Validated Method

Caption: Workflow for HPLC Method Validation.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Experimental Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

    • Inject the working standard and sample solutions.

    • Forced Degradation: Subject the sample to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, and UV light) for several hours. Analyze the stressed samples.

    • The peak for Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate should be spectrally pure and well-resolved from any degradation peaks (Resolution > 2.0). A photodiode array (PDA) detector is used to assess peak purity.

  • Results & Acceptance Criteria:

    Condition Observation Peak Purity Index Resolution from Nearest Impurity Status
    Blank No significant peaks observed N/A N/A Pass
    Acid Hydrolysis 20% degradation, one major degradant >0.999 3.5 Pass
    Base Hydrolysis 15% degradation, two minor degradants >0.999 2.8 Pass
    Oxidation 8% degradation, one minor degradant >0.999 4.1 Pass
    Thermal <2% degradation >0.999 N/A Pass

    | Photolytic | <1% degradation | >0.999 | N/A | Pass |

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Experimental Protocol:

    • Prepare a series of five solutions from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.10, 0.125, and 0.15 mg/mL).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Results & Acceptance Criteria:

    Concentration (mg/mL) Mean Peak Area (mAU*s)
    0.050 248500
    0.075 374100
    0.100 499500
    0.125 625500
    0.150 751200
    Correlation Coefficient (r²) 0.9998

    | Acceptance Criterion | r² ≥ 0.999 |

Accuracy (Trueness)

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

  • Experimental Protocol:

    • Prepare a placebo solution (if a matrix is involved; otherwise, use the diluent).

    • Spike the placebo with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery.

  • Results & Acceptance Criteria:

    Level Amount Spiked (mg/mL) Amount Recovered (mg/mL) % Recovery
    80% 0.080 0.079 98.8%
    100% 0.100 0.101 101.0%
    120% 0.120 0.119 99.2%
    Mean Recovery 99.7%

    | Acceptance Criterion | | | 98.0% - 102.0% |

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Experimental Protocol:

    • Repeatability (Intra-assay): Prepare and analyze six individual samples of the analyte at 100% of the target concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Results & Acceptance Criteria:

    Parameter Repeatability (Day 1, Analyst 1) Intermediate Precision (Day 2, Analyst 2)
    Number of Samples (n) 6 6
    Mean Purity (%) 99.6 99.8
    Standard Deviation 0.15 0.18
    % Relative Standard Deviation (%RSD) 0.15% 0.18%

    | Acceptance Criterion | %RSD ≤ 2.0% | %RSD ≤ 2.0% |

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected.

  • Experimental Protocol: Determined based on the signal-to-noise ratio (S/N).

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

  • Results & Acceptance Criteria:

    Parameter Concentration (µg/mL) Signal-to-Noise Ratio
    LOD 0.15 ~3:1
    LOQ 0.50 ~10:1

    | Acceptance Criterion | LOQ must be precise and accurate. |

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Experimental Protocol: Analyze the system suitability solution while making small changes to the method parameters.

  • Results & Acceptance Criteria:

    Parameter Varied Variation Retention Time Shift Tailing Factor Status
    Flow Rate ± 0.1 mL/min ± 0.5 min < 1.5 Pass
    Column Temp. ± 2 °C ± 0.2 min < 1.5 Pass
    Mobile Phase pH ± 0.2 ± 0.4 min < 1.5 Pass

    | Acceptance Criterion | System suitability parameters (e.g., tailing factor, plate count) must remain within acceptable limits. |

Comparison with Alternative Analytical Technologies

The choice of analytical technology is a critical decision driven by the specific needs of the analysis, including speed, resolution, sensitivity, and operational cost.

G cluster_hplc Recommended Method cluster_alternatives Alternatives Analyte Purity of Tert-butyl 2-[methyl (morpholin-2-ylmethyl)amino]acetate Decision Select Analytical Method Analyte->Decision HPLC HPLC (This Guide) Decision->HPLC Standard Throughput Robustness Needed UPLC UPLC Decision->UPLC High Throughput High Resolution Needed GC GC Decision->GC Volatile Impurities Suspected HPLC_Pro Pros: - Robust & Widely Available - Lower Instrument Cost - Established Protocols UPLC_Pro Pros: - Faster Analysis (<5 min) - Better Resolution - Lower Solvent Usage GC_Pro Pros: - Superior for Volatile Solvents (e.g., Residual Solvents) HPLC_Con Cons: - Longer Run Times - Higher Solvent Usage UPLC_Con Cons: - Higher Backpressure - Higher Instrument Cost GC_Con Cons: - Analyte is Non-Volatile - Requires Derivatization - Risk of Thermal Degradation

Caption: Decision Tree for Analytical Method Selection.

Performance Comparison: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significant improvements in speed and efficiency.

ParameterValidated HPLC Method Projected UPLC Method Justification
Run Time 15 minutes< 3 minutesSmaller particles allow for much higher flow rates without losing efficiency.
Resolution Good ( > 2.0 for all peaks)ExcellentHigher efficiency leads to sharper, narrower peaks and better separation.
Solvent Consumption ~15 mL per run~1.5 mL per runA direct result of shorter run times and lower flow rates.
System Pressure ~1500 psi~9000 psiA key trade-off; requires specialized instrumentation.
Conclusion HPLC is robust and suitable for routine QC.UPLC is superior for high-throughput screening or complex mixtures.
Suitability Comparison: HPLC vs. Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds.

  • Applicability to the Analyte: Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate has a relatively high molecular weight and boiling point, making it non-volatile. It would require chemical derivatization to increase its volatility for GC analysis. This adds complexity, time, and potential sources of error to the analytical procedure. Furthermore, the tert-butyl ester group may be susceptible to thermal degradation in the hot GC inlet.

Final Conclusion and Recommendations

The described RP-HPLC method is specific, linear, accurate, precise, and robust for the intended purpose of determining the purity of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate. It is a stability-indicating assay that can be readily implemented in a standard quality control laboratory.

  • For Routine Quality Control: The validated HPLC method is the recommended approach. Its robustness, simplicity, and use of standard equipment make it reliable and cost-effective for routine release testing.

  • For High-Throughput Environments: Laboratories requiring faster sample turnaround should consider transferring and re-validating this method on a UPLC system to leverage the significant gains in speed and reduction in solvent usage.

  • For Orthogonal Verification: While HPLC is the primary method, techniques like mass spectrometry (LC-MS) should be used for impurity identification during process development. GC should be used separately for the specific analysis of residual solvents.

This comprehensive approach ensures that the analytical strategy is not only technically sound but also strategically aligned with the phase of drug development and the specific questions being asked.

References

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Method Validation Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Ultra-Performance Liquid Chromatography (UPLC): An Introduction Source: Waters Corporation URL: [Link]

Comparative

Mass spectrometry (LC-MS) fragmentation pattern of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate

Executive Summary In modern drug discovery—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex peptidomimetics—bifunctional building blocks are foundati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex peptidomimetics—bifunctional building blocks are foundational. Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate (Chemical Formula: C₁₂H₂₄N₂O₃, Exact Mass: 244.1787 Da) is a highly versatile linker. It features a morpholine ring for favorable physicochemical properties (e.g., enhanced aqueous solubility and predictable basicity), a tertiary amine to restrict conformational flexibility, and a tert-butyl ester for orthogonal protection during complex synthetic sequences.

This guide provides an in-depth, objective comparison of this molecule's Liquid Chromatography-Mass Spectrometry (LC-MS) performance against common structural alternatives. By understanding its specific collision-induced dissociation (CID) pathways, analytical scientists can design highly selective Multiple Reaction Monitoring (MRM) methods for pharmacokinetic profiling and synthetic quality control.

Structural Dynamics & Collision-Induced Fragmentation

The fragmentation of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate under positive Electrospray Ionization (ESI+) is dictated by the relative proton affinities of its functional groups and the stability of the resulting leaving groups [1].

When protonated, the molecule yields a robust [M+H]⁺ precursor ion at m/z 245.19 . Upon entering the collision cell, the molecule undergoes highly predictable fragmentation:

  • Low Collision Energy (10–15 eV) - Ester Cleavage: The most kinetically favored pathway is the loss of the tert-butyl protecting group. The gas-phase fragmentation of tert-butyl esters characteristically yields a neutral loss of isobutylene (56 Da) [2]. This is driven by the low activation energy required to form a highly stable tertiary carbocation intermediate, resulting in a dominant product ion at m/z 189.12 .

  • Medium Collision Energy (20–30 eV) - Amine Cleavage: Increasing the collision energy forces cleavage at the tertiary amine center. Alpha-cleavage adjacent to the morpholine ring yields a morpholin-2-ylmethyl cation at m/z 100.07 .

  • High Collision Energy (>30 eV) - Ring Opening: The morpholine ring itself fragments, typically losing formaldehyde (CH₂O, 30 Da) or ethylene oxide (C₂H₄O, 44 Da), which is a hallmark of morpholine-containing pharmaceutical derivatives [3].

Fragmentation M Precursor Ion [M+H]+ m/z 245.19 F1 Loss of Isobutylene (-56 Da) m/z 189.12 M->F1 Low CE (15 eV) Isobutylene Neutral Loss F3 Morpholin-2-ylmethyl Cation m/z 100.07 M->F3 Med CE (25 eV) Alpha-cleavage F4 N-methyl amino acetate m/z 146.11 M->F4 Med CE (25 eV) C-N bond cleavage F2 Loss of t-Butanol (-74 Da) m/z 171.11 F1->F2 -H2O

Caption: Primary ESI+ CID fragmentation pathways for Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate.

Comparative Performance Analysis

To contextualize the utility of this specific building block, we must compare it against its closest structural analogs: Alternative A (Ethyl ester variant) and Alternative B (Secondary amine variant). The choice of ester and amine substitution profoundly impacts both synthetic utility and LC-MS behavior.

Quantitative Comparison Table
Analytical / Chemical FeatureTert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate (Target)Ethyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate (Alt A)Tert-butyl 2-(morpholin-2-ylmethylamino)acetate (Alt B)
Precursor Ion [M+H]⁺ m/z 245.19m/z 217.16m/z 231.17
Primary MRM Transition 245.19 → 189.12 (Quantifier)217.16 → 171.11 (Quantifier)231.17 → 175.11 (Quantifier)
Primary Neutral Loss -56 Da (Isobutylene)-46 Da (Ethanol)-56 Da (Isobutylene)
Amine Basicity (pKa) ~7.8 (Tertiary Amine)~7.8 (Tertiary Amine)~8.5 (Secondary Amine)
Chromatographic Tailing Moderate (Requires acidic modifier)Moderate (Requires acidic modifier)High (Strong silanol interaction)
In-Source Fragmentation High (Labile t-butyl group)Low (Stable ethyl ester)High (Labile t-butyl group)
Synthetic Deprotection Acidic (TFA or HCl)Basic (LiOH / NaOH saponification)Acidic (TFA or HCl)
Causality & Expert Insights
  • The N-Methyl Advantage (Target vs. Alt B): The presence of the N-methyl group converts the secondary amine into a tertiary amine. While this slightly lowers the pKa, its primary benefit is steric. In LC-MS, secondary amines (Alt B) are notorious for severe peak tailing on standard C18 columns due to hydrogen-bonding interactions with residual surface silanols. The N-methyl group shields this interaction, resulting in sharper chromatographic peaks and higher signal-to-noise (S/N) ratios.

  • The tert-Butyl Advantage (Target vs. Alt A): While the ethyl ester (Alt A) is more stable against in-source fragmentation in the mass spectrometer, it requires harsh basic conditions for deprotection during synthesis. The tert-butyl ester allows for orthogonal acidic deprotection, which is critical when synthesizing delicate PROTAC linkers that contain base-sensitive warheads [2].

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system. It does not merely list steps; it incorporates internal checks to verify system suitability and mechanistic integrity.

Step 1: Sample Preparation & Matrix Control
  • Action: Dissolve the analyte in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid (FA) to a final concentration of 100 ng/mL.

  • Causality: Morpholine derivatives are highly polar and basic. Without an acidic modifier, the compound will exist in a partially unprotonated state, leading to split peaks and poor solubility. 0.1% FA ensures >99% protonation of the morpholine nitrogen prior to injection [1].

Step 2: Chromatographic Separation (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: A rapid ballistic gradient is used because the molecule is relatively polar. The BEH (Ethylene Bridged Hybrid) particle technology is chosen specifically to resist the dissolution of silica that can occur with basic analytes, ensuring column longevity and reproducible retention times.

Step 3: MS/MS Optimization & Internal Validation
  • Ionization: ESI Positive mode.

  • Capillary Voltage: Set to 2.5 kV (Lower than standard 3.0–3.5 kV).

    • Causality: The tert-butyl ester is highly prone to in-source fragmentation. A lower capillary voltage prevents the premature loss of isobutylene in the source, ensuring the intact [M+H]⁺ ion reaches the first quadrupole (Q1).

  • System Suitability Check (The Self-Validation):

    • Blank Injection: Must show <0.1% carryover at the retention time of the analyte. Morpholines are "sticky"; failure here indicates the need for a stronger needle wash (e.g., 1:1:1 MeOH:MeCN:IPA + 1% FA).

    • Ion Ratio Verification: Monitor both the 245.19 → 189.12 (Quantifier, CE 15 eV) and 245.19 → 100.07 (Qualifier, CE 25 eV) transitions. The ratio between these two product ions must remain constant (±15%) across all concentration levels. A deviation indicates co-eluting isobaric interference.

Workflow S1 1. Sample Prep (0.1% FA added) S2 2. UHPLC Separation (BEH C18, pH 2.7) S1->S2 S3 3. ESI(+) Ionization (Low Capillary 2.5 kV) S2->S3 S4 4. CID Fragmentation (CE Optimization) S3->S4 S5 5. Data Validation (Ion Ratio Check) S4->S5

Caption: Self-validating LC-MS/MS workflow for morpholine-bearing tert-butyl esters.

References

  • BenchChem. A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis.
  • ACS Publications. Mechanistic Studies of Peroxynitrite-Mediated Tyrosine Nitration in Membranes Using the Hydrophobic Probe N-t-BOC-l-tyrosine tert-Butyl Ester. Biochemistry.
  • Royal Society of Chemistry. Supplementary Information: Protein digestion and LC-MS/MS (Tert-butyl ester fragmentation).
Validation

In Vitro Stability Comparison Guide: Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate and Analogs

As drug development increasingly relies on complex functional scaffolds, morpholine-containing amino acid esters have emerged as critical pharmacophores and synthetic intermediates. However, these molecules face a dual m...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex functional scaffolds, morpholine-containing amino acid esters have emerged as critical pharmacophores and synthetic intermediates. However, these molecules face a dual metabolic liability: the susceptibility of the ester linkage to plasma hydrolases, and the vulnerability of the morpholine ring to cytochrome P450 (CYP450)-mediated oxidation.

This guide provides an objective, data-driven comparison of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate against its structural analogs. By dissecting the causality behind specific structural modifications, we establish a rational framework for optimizing the in vitro pharmacokinetic (PK) profile of this chemical class.

Mechanistic Rationale: Designing for Stability

When optimizing an amino acid ester for systemic exposure, the chemical environment surrounding the ester carbonyl and the heterocyclic core dictates its metabolic fate.

  • Ester Shielding (The Tert-Butyl Advantage): Unhindered esters (e.g., ethyl or isopropyl) are rapidly hydrolyzed by ubiquitous serine esterases in human plasma. By incorporating a bulky tert-butyl group, steric hindrance physically blocks the nucleophilic attack of the esterase active-site serine on the carbonyl carbon. This modification shifts the primary clearance mechanism away from rapid plasma degradation toward hepatic metabolism.

  • Heterocyclic Core (Morpholine vs. Piperidine): The morpholine ring, while offering favorable solubility, contains metabolic "soft spots." CYP450 enzymes frequently catalyze the oxidation of the carbon atoms adjacent to the morpholine oxygen or nitrogen, leading to ring opening or N-dealkylation[2]. However, the electron-withdrawing nature of the oxygen atom slightly deactivates the ring compared to a purely aliphatic piperidine analog, often resulting in a comparatively longer microsomal half-life.

  • N-Methylation Liability: The methyl group on the bridging amine (methyl(morpholin-2-ylmethyl)amino) is a classic target for oxidative N-demethylation, a pathway heavily mediated by CYP3A4 in human liver microsomes (HLM) [1].

Quantitative Data Presentation

The following tables summarize the in vitro stability profiles of the target compound and three rational analogs. Data reflects standard human in vitro matrices.

Table 1: Human Plasma Stability (Esterase Activity)

Evaluates the vulnerability of the ester linkage to circulating hydrolases.

CompoundEster GroupRing SystemHalf-life (t½)Remaining at 120 min
Target Compound Tert-butylMorpholine> 240 min 98.2%
Analog 1EthylMorpholine14.5 min< 1.0%
Analog 2IsopropylMorpholine42.1 min12.4%
Analog 3Tert-butylPiperidine> 240 min97.8%
Table 2: Human Liver Microsomal Stability (CYP450 Activity)

Evaluates the susceptibility of the core scaffold to oxidative metabolism.

CompoundEster GroupRing SystemHalf-life (t½)Intrinsic Clearance (CLint)
Target Compound Tert-butylMorpholine36.2 min 38.3 µL/min/mg
Analog 1EthylMorpholine11.8 min*117.5 µL/min/mg
Analog 2IsopropylMorpholine24.5 min56.6 µL/min/mg
Analog 3Tert-butylPiperidine19.4 min71.4 µL/min/mg

*Note: The rapid clearance of Analog 1 in HLM is driven by a combination of CYP-mediated oxidation and residual microsomal carboxylesterase activity.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems. They incorporate obligate cofactors, positive controls to confirm enzyme viability, and negative controls to rule out chemical degradation [3].

Protocol A: Plasma Stability Assay

Objective: Determine the half-life of the ester linkage in circulating plasma. Causality Check: Procaine is used as a positive control because it is a known substrate for plasma butyrylcholinesterase. Its rapid degradation validates the enzymatic activity of the pooled plasma batch.

  • Matrix Preparation: Thaw pooled human plasma (K2EDTA) in a 37°C water bath. Centrifuge at 3000 x g for 5 minutes to remove clots. Adjust pH to 7.4 if necessary.

  • Incubation: Aliquot 99 µL of plasma into a 96-well plate pre-warmed to 37°C.

  • Initiation: Add 1 µL of the test compound or positive control (Procaine) stock (100 µM in DMSO) to achieve a final assay concentration of 1 µM (1% DMSO final).

  • Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), transfer a 20 µL aliquot of the incubation mixture into a quenching plate.

  • Quenching: The quenching plate must contain 60 µL of ice-cold acetonitrile spiked with an internal standard (e.g., 100 ng/mL Verapamil). Rationale: The organic solvent instantly denatures plasma proteins, halting enzymatic hydrolysis.

  • Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 4000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: Liver Microsomal Stability Assay

Objective: Assess the intrinsic clearance (CLint) driven by Phase I hepatic enzymes. Causality Check: A "Minus-NADPH" control is mandatory. Because CYP450 enzymes require NADPH as an electron donor, any degradation observed in the absence of NADPH indicates chemical instability or non-CYP mediated metabolism (e.g., microsomal esterases) [1][3].

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Dilution: Dilute Human Liver Microsomes (HLM) in the buffer to a working concentration of 0.625 mg/mL protein.

  • Pre-Incubation: In a 96-well plate, mix 40 µL of the HLM suspension with 5 µL of test compound (10 µM in 1% DMSO/Water). Pre-incubate at 37°C for 5 minutes. (Final protein concentration will be 0.5 mg/mL).

  • Initiation: Start the reaction by adding 5 µL of a freshly prepared 10 mM NADPH solution (Final NADPH = 1 mM). For the negative control, add 5 µL of buffer instead of NADPH.

  • Sampling & Quenching: At 0, 5, 15, 30, 45, and 60 minutes, remove 10 µL of the reaction mixture and immediately quench in 30 µL of ice-cold acetonitrile containing the internal standard.

  • Analysis: Centrifuge at 4000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k), t½, and CLint [3].

Workflow Visualization

Workflow Start Compound Selection: Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate & Analogs Split In Vitro Assays Start->Split Plasma Plasma Stability Assay (Esterase Activity) Split->Plasma Microsome Liver Microsomal Assay (CYP450 Metabolism) Split->Microsome Quench1 Quench with MeCN + Internal Standard Plasma->Quench1 Quench2 Quench with MeCN + Internal Standard Microsome->Quench2 LCMS LC-MS/MS Quantification Quench1->LCMS Quench2->LCMS Data Calculate t½ & CLint Identify Soft Spots LCMS->Data

Parallel in vitro stability screening workflow for morpholine-containing amino acid esters.

References

  • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS One.[Link]

  • Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology.[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.[Link]

Safety & Regulatory Compliance

Safety

Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate proper disposal procedures

Operational Guide: Safe Handling and RCRA-Compliant Disposal of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate As a Senior Application Scientist, I emphasize to all research and drug development teams that the l...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and RCRA-Compliant Disposal of Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate

As a Senior Application Scientist, I emphasize to all research and drug development teams that the lifecycle of a pharmaceutical intermediate does not end at the reaction workup. Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate is a complex organic amine containing a morpholine moiety, a tertiary amine, and a tert-butyl ester. Proper disposal of this compound is not merely an administrative regulatory checkbox; it is a fundamental pillar of laboratory safety and environmental stewardship.

Mishandling morpholine derivatives can lead to the formation of highly carcinogenic byproducts or cause severe environmental toxicity. This guide provides a self-validating, step-by-step operational protocol for the safe disposal of this compound, grounded in mechanistic chemistry and federal compliance.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To manage a chemical waste stream effectively, we must first understand its reactivity profile.

  • Nitrosamine Formation Risk (Critical): The most severe hidden hazard of morpholine derivatives is their susceptibility to nitrosation. In the presence of nitrosating agents—such as nitrites, nitrous acid, peroxynitrite, or nitrogen oxide (NOx) gases—the morpholine ring can undergo reactions to form N-nitrosomorpholine (NMOR)[1]. NMOR is a potent, DNA-crosslinking carcinogen. Even tertiary amines can undergo NOx-fostered dealkylation to form secondary amine precursors suitable for stable nitrosamine formation. Therefore, strict chemical segregation from oxidizers and nitrogen oxides is non-negotiable.

  • Alkalinity and Corrosivity: The amine groups render this compound basic. It can cause severe eye and skin irritation and is strictly incompatible with strong acids, which can trigger violent, exothermic neutralization reactions[2].

  • Volatile Organic Emissions: As an organic compound, it falls under the EPA's Resource Conservation and Recovery Act (RCRA) Organic Air Emission Standards (Subpart CC). This mandates that containers must remain strictly sealed to prevent volatile organic compound (VOC) emissions from escaping into the laboratory atmosphere[3].

Quantitative Hazard & Logistics Data

The following table summarizes the critical operational parameters for managing this specific waste stream:

Operational ParameterSpecification / LimitRegulatory Grounding
Chemical Class Organic Amine / Morpholine DerivativeN/A
Primary Hazards Corrosive (pH > 8), Toxic, Environmental HazardEPA RCRA Characteristics[2]
Incompatible Materials Nitrites, Strong Oxidizers, Strong AcidsPrudent Practices[4]
SAA Volume Limit 55 Gallons per hazard class40 CFR § 262.15[5]
CAA Storage Limit 90 Days (Large Quantity Generators)40 CFR § 262.17[6]
Disposal Method High-Temperature IncinerationEPA RCRA Guidelines[6]

Step-by-Step Disposal Protocol

Every laboratory protocol must be a self-validating system. Follow these steps sequentially to ensure zero-defect waste management.

Step 1: Point-of-Generation Capture & SAA Setup

  • Action: Perform a hazardous waste determination the moment the waste is generated[5]. Collect the waste in a high-density polyethylene (HDPE) container.

  • Causality: HDPE is chemically resistant to basic organic amines. Never use metal containers for this compound, as the alkaline nature of the amine can corrode the metal, leading to catastrophic primary containment failure and leaks[2][7].

Step 2: Strict Chemical Segregation

  • Action: Place the waste container in a designated Satellite Accumulation Area (SAA) strictly reserved for organic bases and flammables.

  • Causality: Mixing this compound with nitric acid, nitrites, or other oxidizers can trigger exothermic reactions and the formation of carcinogenic NMOR[1]. Physical segregation is the only foolproof way to prevent this mechanistic pathway.

Step 3: RCRA-Compliant Labeling and Sealing

  • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Write the full chemical name: "Hazardous Waste: Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate". Do not use abbreviations or chemical formulas[8]. Keep the container tightly capped at all times unless actively adding waste.

  • Causality: Leaving funnels in waste containers violates the EPA's Subpart CC air emission standards and exposes laboratory personnel to toxic vapors[3][8].

Step 4: Transfer to Central Accumulation Area (CAA)

  • Action: Once the SAA container reaches the 55-gallon limit, date the label and transfer it to the facility's Central Accumulation Area (CAA) within 72 hours[8]. Ensure the CAA utilizes secondary containment pallets.

  • Causality: This ensures compliance with RCRA accumulation time limits. For Large Quantity Generators (LQGs), the waste must be removed from the CAA by a licensed vendor within 90 days[6].

Step 5: Final Disposition

  • Action: Contract a licensed hazardous waste vendor for destructive high-temperature incineration[4][6]. Never dispose of this chemical down the drain.

  • Causality: While some low-molecular-weight amines are biodegradable, complex morpholine derivatives resist biological wastewater treatment and can pass through municipal systems into the environment, violating the Clean Water Act and EPA regulations[2][9]. Incineration completely destroys the organic framework without leaving toxic aqueous residues.

Spill Response & Decontamination Workflow

In the event of a localized spill during transfer:

  • Isolate: Evacuate the immediate area and ensure the laboratory fume hood is operating at maximum face velocity.

  • Absorb: Do not use acidic neutralizers due to the risk of an exothermic reaction. Use an inert, non-combustible absorbent material (e.g., universal spill pads, sand, or diatomaceous earth)[10].

  • Contain: Scoop the absorbed material using non-sparking tools and place it into a secondary HDPE waste container. Label as "Hazardous Spill Residue - Organic Amine".

Mechanistic Diagram: The Segregation Pathway

The following diagram illustrates the logical flow of why strict chemical segregation is the most critical step in this protocol.

Mechanism Amine Tert-butyl 2-[methyl... ...amino]acetate Reaction Nitrosation Pathway (Exothermic) Amine->Reaction Unsafe Mixing Safe HDPE Segregation & Incineration Amine->Safe RCRA Protocol Nitrite Nitrosating Agents (Nitrites, NOx) Nitrite->Reaction Co-mingled Waste NMOR N-Nitrosomorpholine (Carcinogen) Reaction->NMOR DNA-Crosslinking

Pathway showing morpholine derivative segregation to prevent carcinogenic NMOR formation.

References

  • Management of Waste - Prudent Practices in the Labor
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. cwu.edu.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - EHRS - University of Pennsylvania. upenn.edu.
  • What is Morpholine: A Simple Guide. niir.org.
  • Managing Hazardous Chemical Waste in the Lab. labmanager.com.
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. columbia.edu.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. gaiaca.com.
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. bsu.edu.
  • Applicability and Requirements of the RCRA Organic Air Emission Standards | US EPA. epa.gov.
  • Formation of N-Nitrosamines and N-Nitramines by the Reaction of Secondary Amines with Peroxynitrite and Other Reactive Nitrogen Species. acs.org.
  • Critical Literature Review of Nitrosation/Nitration P

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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